
1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H10F3N It is characterized by the presence of a trifluorophenyl group attached to a butenyl amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluorophenyl group can enhance its binding affinity and specificity for these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)but-3-en-1-amine: Similar structure but with a single fluorine atom.
1-(2,4,5-Trifluorophenyl)but-3-en-1-amine: Differing fluorine substitution pattern.
1-(2,3,4-Trifluorophenyl)but-3-en-1-amine: Stereoisomers with different spatial arrangements.
Uniqueness
This compound is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
1-(2,3,4-trifluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2 |
Clave InChI |
SZFPOBNKOJLIJV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=C(C(=C(C=C1)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
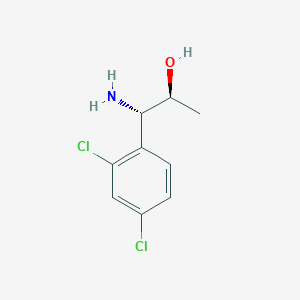
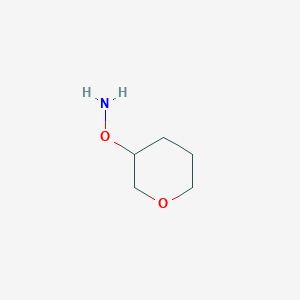
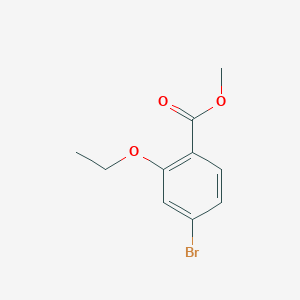
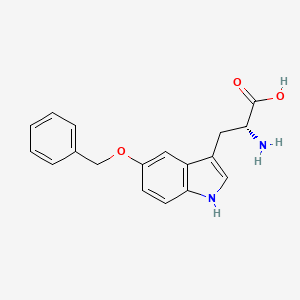
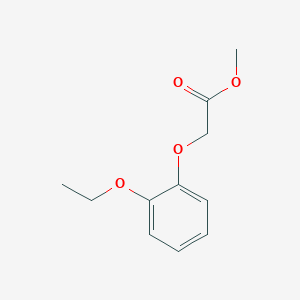
![N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13036010.png)
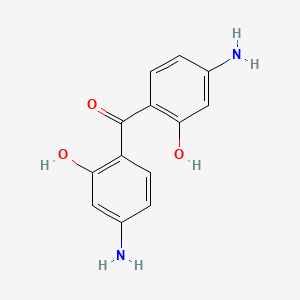
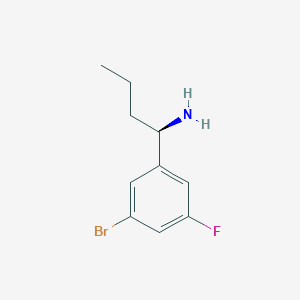


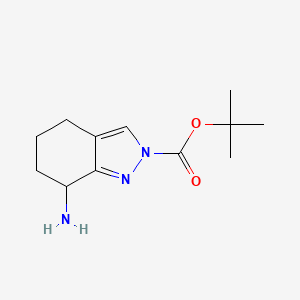
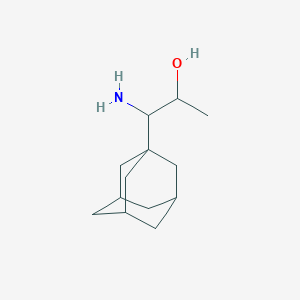
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)
